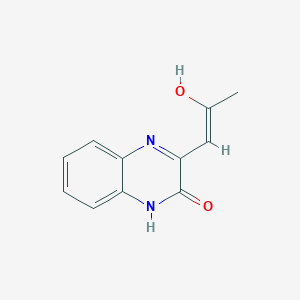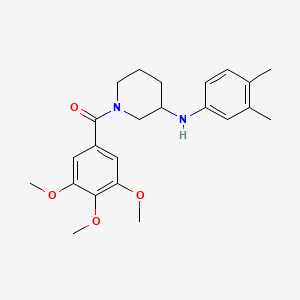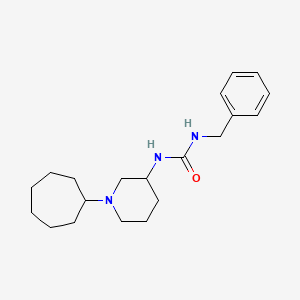
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, also known as PQQ (pyrroloquinoline quinone), is a redox cofactor that plays an important role in various biological processes. It was first discovered in bacteria in 1979 and later found to be present in higher organisms, including plants and animals. PQQ has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone functions as a redox cofactor, which means it plays a role in the transfer of electrons in various biological processes. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to activate various signaling pathways, including the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to activate the PGC-1α pathway, which is involved in the regulation of mitochondrial biogenesis and energy metabolism.
Biochemical and Physiological Effects:
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects, including increased mitochondrial biogenesis, improved energy metabolism, and enhanced cognitive function. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to improve cardiovascular function, reduce inflammation, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to improve mitochondrial function and energy metabolism, which can help improve the accuracy and reliability of various assays. However, one of the limitations of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential to interfere with other redox cofactors and signaling pathways, which can complicate the interpretation of results.
Orientations Futures
There are various future directions for research on 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, including the development of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone-based therapies for various diseases, the identification of new signaling pathways activated by 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, and the optimization of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone synthesis methods. Further research is also needed to better understand the potential risks and limitations of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in therapeutic applications.
Méthodes De Synthèse
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone. Microbial synthesis involves the use of bacteria or fungi to produce 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone through fermentation. Plant synthesis involves the extraction of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone from plants that naturally produce it.
Applications De Recherche Scientifique
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to have neuroprotective properties, which can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-6,14H,1H3,(H,13,15)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCDLTSFZSEESI-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2NC1=O)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)

![3-(5-bromo-2-furyl)-5-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1,2,4-oxadiazole](/img/structure/B6053935.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6053964.png)
![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![2-{1-(2-ethoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6053985.png)
![(2-methoxybenzyl)methyl{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6053993.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6054008.png)
![[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)